Adenosine,adenosine,cordycepin
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Overview
Description
Adenosine: is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. Adenosine is one of the four nucleoside building blocks of RNA and its derivative, deoxyadenosine, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer through adenosine triphosphate (ATP) and signal transduction via cyclic adenosine monophosphate (cAMP) .
Cordycepin: , also known as 3’-deoxyadenosine, is a nucleoside derivative isolated from the fungus Cordyceps militaris. It is structurally similar to adenosine but lacks a hydroxyl group at the 3’ position of its ribose sugar. Cordycepin exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Adenosine: : Adenosine can be synthesized through various methods, including the Fischer glycosylation of adenine with ribose derivatives. Another method involves the enzymatic synthesis using adenosine phosphorylase .
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Cordycepin: : Cordycepin can be synthesized from adenosine through a multi-step chemical process. One method involves the protection of the 5’-hydroxyl group of adenosine, followed by esterification, removal of the -O-tosyl group, and deprotection. This method yields cordycepin with an overall yield of 36% .
Industrial Production Methods
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Adenosine: : Industrial production of adenosine typically involves fermentation processes using microorganisms such as yeast. The fermentation broth is then subjected to extraction and purification processes to obtain pure adenosine .
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Cordycepin: : Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of fermentation conditions, including the use of specific media and genetic modifications, can enhance cordycepin yield .
Chemical Reactions Analysis
Types of Reactions
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Adenosine: : Adenosine undergoes various chemical reactions, including phosphorylation to form ATP, deamination to form inosine, and hydrolysis to form adenine and ribose .
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Cordycepin: : Cordycepin can undergo oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 3’-deoxyinosine and reduced to form 3’-deoxyadenosine derivatives .
Common Reagents and Conditions
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Adenosine: : Common reagents include adenosine kinase for phosphorylation and adenosine deaminase for deamination. Reaction conditions typically involve aqueous solutions at physiological pH .
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Cordycepin: : Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions vary depending on the specific reaction being performed .
Major Products
Scientific Research Applications
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Adenosine: : Adenosine is widely used in scientific research due to its role in energy transfer and signal transduction. It is used in studies related to cellular metabolism, cardiovascular diseases, and neurological disorders .
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Cordycepin: : Cordycepin has numerous scientific research applications, including its use as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. It is also studied for its potential in treating diabetes, hyperlipidemia, and other metabolic disorders .
Mechanism of Action
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Adenosine: : Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding activates various intracellular signaling pathways, including the cAMP pathway, leading to physiological responses such as vasodilation, inhibition of neurotransmitter release, and modulation of immune responses .
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Cordycepin: : Cordycepin exerts its effects by inhibiting the synthesis and metabolism of RNA and DNA. It interferes with the activity of adenosine deaminase and the mTOR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
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Adenosine: : Similar compounds include inosine, guanosine, and cytidine. Adenosine is unique due to its role in energy transfer and signal transduction .
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Cordycepin: : Similar compounds include 3’-deoxyinosine and other 3’-deoxyadenosine derivatives. Cordycepin is unique due to its wide range of biological activities and its potential as a therapeutic agent .
Conclusion
Adenosine and cordycepin are two important nucleoside derivatives with significant roles in biological processes and therapeutic applications. While adenosine is crucial for energy transfer and signal transduction, cordycepin exhibits a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
77244-91-8 |
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Molecular Formula |
C30H37N15O15P2 |
Molecular Weight |
909.7 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O15P2/c31-22-15-25(37-5-34-22)43(8-40-15)28-12(47)1-11(56-28)3-54-61(50,51)60-21-19(49)14(58-30(21)45-10-42-17-24(33)36-7-39-27(17)45)4-55-62(52,53)59-20-18(48)13(2-46)57-29(20)44-9-41-16-23(32)35-6-38-26(16)44/h5-14,18-21,28-30,46-49H,1-4H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
KCQMYAKJSYILBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O)O |
Origin of Product |
United States |
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